3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride
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Overview
Description
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring substituted with a p-chloro-alpha-phenylbenzyloxy group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride typically involves the reaction of p-chloro-alpha-phenylbenzyl alcohol with 1-propylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride
Uniqueness
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the propyl chain. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
CAS No. |
102551-84-8 |
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Molecular Formula |
C20H25Cl2NO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethoxy]-1-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-2-13-22-14-12-19(15-22)23-20(16-6-4-3-5-7-16)17-8-10-18(21)11-9-17;/h3-11,19-20H,2,12-15H2,1H3;1H |
InChI Key |
CFCXHVRDRSLHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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